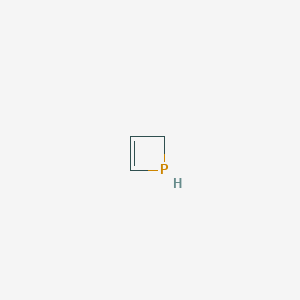

1,2-Dihydrophosphete

Description

1,2-Dihydrophosphete is a four-membered phosphorus-containing heterocycle characterized by a planar, partially conjugated system with two adjacent carbon atoms and one phosphorus atom in a strained ring structure . First synthesized in the 1980s via transition-metal-mediated reactions , it has gained renewed interest due to its applications in catalysis, medicinal chemistry, and materials science. The compound’s unique electronic structure arises from the interaction of the phosphorus lone pair with the π-system of the ring, enabling tunable photophysical and electrochemical properties .

Recent advances in synthesis include cobalt/rhodium-catalyzed C–H activation and phosphoryl migration, which provide atom-economical, high-yield routes to functionalized 1,2-dihydrophosphete oxides (e.g., yields up to 92%) . This contrasts with earlier stoichiometric methods reliant on titanium, zirconium, or tungsten complexes . The compound’s stability is enhanced by electron-withdrawing substituents (e.g., P=O or P–Au groups), which mitigate oxidation sensitivity .

Properties

CAS No. |

132515-09-4 |

|---|---|

Molecular Formula |

C3H5P |

Molecular Weight |

72.05 g/mol |

IUPAC Name |

1,2-dihydrophosphete |

InChI |

InChI=1S/C3H5P/c1-2-4-3-1/h1-2,4H,3H2 |

InChI Key |

UJPZNVXMZCSJLL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CP1 |

Origin of Product |

United States |

Preparation Methods

1,2-Dihydrophosphete can be synthesized through several methods. One common approach involves the cobalt- or rhodium-catalyzed C–H activation and formal phosphoryl migration . This method is efficient, featuring high yields, short reaction times, and operational simplicity. Another method involves the intramolecular coupling of dialkynylphosphane and zirconocene-benzene . These synthetic routes provide access to functionalized 1,2-dihydrophosphete derivatives, which are valuable for further applications.

Chemical Reactions Analysis

1,2-Dihydrophosphete undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1,2-dihydrophosphete oxides.

Substitution: It can participate in substitution reactions, particularly with electron-rich alkynes via [2 + 2] cycloadditions.

Rearrangement: The compound can undergo rearrangement reactions, providing straightforward access to different derivatives.

Common reagents used in these reactions include cobalt or rhodium catalysts for C–H activation and electron-rich alkynes for cycloadditions. The major products formed from these reactions are functionalized 1,2-dihydrophosphete derivatives, which have unique photophysical properties .

Scientific Research Applications

1,2-Dihydrophosphete has several scientific research applications:

Optoelectronics: It is used in the development of electroluminescent phosphorus materials for light-emitting devices.

Catalysis: The compound serves as a ligand or organocatalyst in various chemical transformations.

Medicinal Chemistry: It functions as a bioactive molecule and is explored for potential drug development.

Materials Science: The unique properties of 1,2-dihydrophosphete make it suitable for constructing organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-dihydrophosphete involves its ability to participate in various chemical reactions due to its strained ring structure. The molecular targets and pathways involved include C–H bond activation and formal phosphoryl migration, which facilitate the formation of functionalized derivatives . These reactions are highly stereo- and chemoselective, making 1,2-dihydrophosphete a valuable compound for precise molecular engineering .

Comparison with Similar Compounds

Tables

Table 1: Photophysical Properties of Selected Derivatives

| Derivative | Substituent | λabs (nm) | λem (nm) | Φf (%) | TGA (°C) |

|---|---|---|---|---|---|

| 3a | P=O | 358 | 456 | 2.0 | 320 |

| 3d | Fluorene | 400 | 468 | 12.0 | 375 |

| 3f | Carbazole | 409 | 483 | 8.5 | 350 |

Table 2: Electrochemical Properties

| Derivative | HOMO (eV) | LUMO (eV) | Oxidation Potential (V) |

|---|---|---|---|

| 3a | -5.3 | -2.1 | +1.2 |

| 3d | -5.1 | -2.0 | +1.0 |

| 5a | -5.4 | -2.3 | +1.4 |

Data from

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.